![molecular formula C21H39NO4S2 B14280771 Dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate CAS No. 125947-19-5](/img/structure/B14280771.png)
Dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate is an organic compound with the molecular formula C21H39NO4S2This compound is characterized by the presence of dibutylcarbamothioyl and sulfanyl groups, which contribute to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate typically involves the esterification of butanedioic acid with dibutylamine and subsequent thiolation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to maximize yield and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into simpler thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the dibutylcarbamothioyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols. Substitution reactions can result in a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Wirkmechanismus
The mechanism of action of dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of certain metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibutyl succinate: A simpler ester of butanedioic acid, lacking the carbamothioyl and sulfanyl groups.
Carbamodithioic acid, dibutyl-, methylene ester: Another organosulfur compound with similar functional groups but different structural arrangement.
Uniqueness
Dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
125947-19-5 |
|---|---|
Molekularformel |
C21H39NO4S2 |
Molekulargewicht |
433.7 g/mol |
IUPAC-Name |
dibutyl 2-(dibutylcarbamothioylsulfanyl)butanedioate |
InChI |
InChI=1S/C21H39NO4S2/c1-5-9-13-22(14-10-6-2)21(27)28-18(20(24)26-16-12-8-4)17-19(23)25-15-11-7-3/h18H,5-17H2,1-4H3 |
InChI-Schlüssel |
QAPYMUUKHAZRFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C(=S)SC(CC(=O)OCCCC)C(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


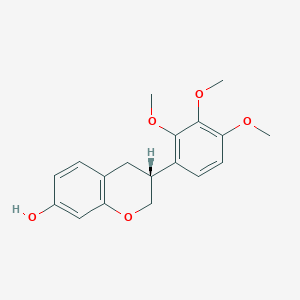
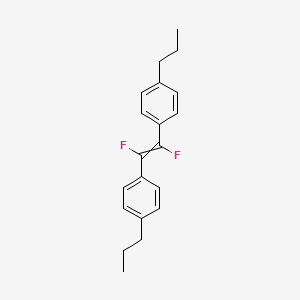
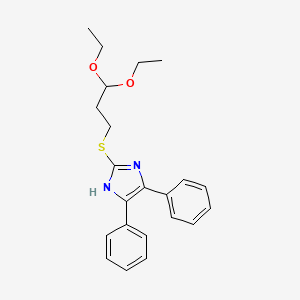
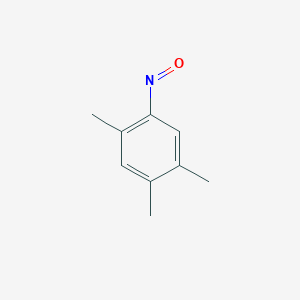
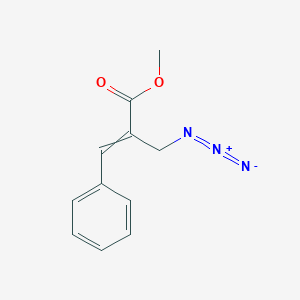
methyl}benzoic acid](/img/structure/B14280733.png)
![[(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14280734.png)
![6,6'-[(4-Methoxyphenyl)methylene]di(2,3-dihydro-1H-inden-5-ol)](/img/structure/B14280738.png)
![2,2'-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide]](/img/structure/B14280745.png)
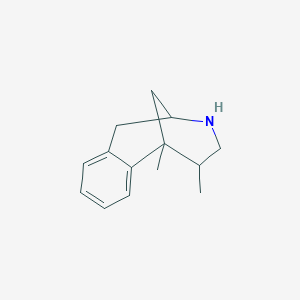
ethanimidamide](/img/structure/B14280755.png)
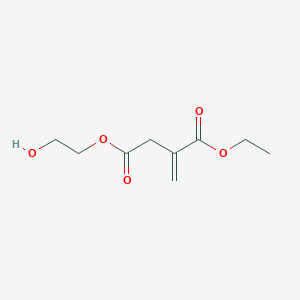
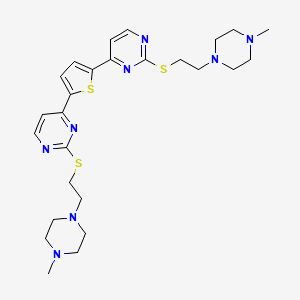
![Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)-](/img/structure/B14280787.png)
